molecular formula C9H11ClO2S B15276433 (2-Chloro-3,4-dimethoxyphenyl)methanethiol

(2-Chloro-3,4-dimethoxyphenyl)methanethiol

Cat. No.: B15276433
M. Wt: 218.70 g/mol
InChI Key: HQJZDIYGCHCDCO-UHFFFAOYSA-N
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Description

(2-Chloro-3,4-dimethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.70 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a thiol group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanethiol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with thiol-containing reagents under controlled conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3,4-dimethoxyphenyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, ethers.

Scientific Research Applications

(2-Chloro-3,4-dimethoxyphenyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-3,4-dimethoxyphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,4-dimethoxyphenethylamine: Similar structure but with an ethylamine group instead of a thiol group.

    2-Chloro-3,4-dimethoxybenzaldehyde: Precursor in the synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanethiol.

    2-Chloro-3,4-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a thiol group.

Uniqueness

This compound is unique due to the presence of both a thiol group and a chloro group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

(2-chloro-3,4-dimethoxyphenyl)methanethiol

InChI

InChI=1S/C9H11ClO2S/c1-11-7-4-3-6(5-13)8(10)9(7)12-2/h3-4,13H,5H2,1-2H3

InChI Key

HQJZDIYGCHCDCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CS)Cl)OC

Origin of Product

United States

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